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Compound of Interest

Compound Name: (-)-alpha-Himachalene

Cat. No.: B1249199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of (-)-α-

himachalene, a naturally occurring sesquiterpene, to generate novel compounds with improved

biological activities. This document details synthetic strategies, summarizes key bioactivity

data, and provides established experimental protocols for the evaluation of these derivatives.

Introduction
(-)-α-Himachalene is a bicyclic sesquiterpene found in the essential oils of various Cedar

species. While the natural compound exhibits some biological activity, chemical modification of

its scaffold has been shown to significantly enhance its therapeutic potential, particularly in the

realms of antimicrobial, anticancer, and anti-inflammatory applications. This document serves

as a guide for researchers looking to explore the chemical space of himachalene derivatives

and evaluate their bioactivity.

Data Presentation: Bioactivity of (-)-α-Himachalene
Derivatives
The following tables summarize the quantitative data on the bioactivity of various derivatives of

(-)-α-himachalene.
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Table 1: Antimicrobial Activity of Aryl Himachalene Imine Derivatives[1]

Comp
ound

Derivat
ive
Struct
ure

R
Group

B.
subtili
s (MIC,
µg/mL)

M.
luteus
(MIC,
µg/mL)

S.
aureus
(MIC,
µg/mL)

A.
parasit
icus
(MIC,
µg/mL)

A.
ochrac
eous
(MIC,
µg/mL)

A.
sydowi
i (MIC,
µg/mL)

16a Imine Phenyl 93.7 187.5 375 93.7 46.8 46.8

16b Imine
Cyclohe

xyl
187.5 375 750 187.5 93.7 93.7

16c Imine Isobutyl 375 750 >1500 375 187.5 187.5

16d Imine Methyl 46.8 93.7 187.5 46.8 23.4 23.4

16e Imine

4-

morphol

inyl

750 >1500 >1500 750 375 375

Table 2: Anticancer Activity of 2-Himachelen-7-ol (Himachalol)[2][3]

Cell Line Cancer Type IC₅₀ (µg/mL)

SF-268 Brain 8.1[2]

HT-29 Colon 10.1[2]

Caco-2 Colon 9.9[2]

Sk-OV-3 Ovarian >50[2]

B16-F10 Murine Melanoma 8.8 (at 24h), 7.3 (at 48h)[3]

Table 3: Anti-inflammatory Activity of Himachalene Derivatives
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Compound Bioactivity Assay Key Findings

2-Himachelen-7-ol

(Himachalol)
Anti-inflammatory

LPS-induced COX-2

protein expression in

isolated rat monocytes

Dose-dependent

inhibition of COX-2

expression.[2]

Essential Oil of

Cedrus atlantica (rich

in α- and β-

himachalene)

Anti-inflammatory
5-Lipoxygenase (5-

LOX) inhibition
IC₅₀ of 36.42 µg/mL.

Experimental Protocols
Synthesis of Aryl Himachalene Imine Derivatives (16a-e)
This protocol is adapted from Chaudhary et al. (2014).[1]

Step 1: Synthesis of α-dehydro-ar-himachalene (11) A mixture of himachalenes is subjected to

oxidative aromatization to yield α-dehydro-ar-himachalene (11).

Step 2: Synthesis of Substituted Benzocycloheptenone (15) α-dehydro-ar-himachalene (11) is

converted to the corresponding benzocycloheptenone (15) which serves as a key intermediate.

Step 3: Synthesis of Imine Derivatives (16a-e)

To a solution of substituted benzocycloheptenone (15) in a suitable solvent, add a primary

amine (e.g., aniline for 16a, cyclohexylamine for 16b, etc.).

The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography

(TLC).

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl

acetate).

The organic layer is concentrated, and the crude product is purified by silica gel column

chromatography to afford the desired imine derivative.
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In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer
Activity of 2-Himachelen-7-ol
This protocol is based on the methodology used for testing himachalol.[2][3]

Cell Seeding: Seed cancer cell lines (e.g., SF-268, HT-29, Caco-2) in 96-well plates at a

predetermined optimal density and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of 2-himachelen-7-ol in the appropriate cell

culture medium. Replace the existing medium with the medium containing the test

compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive

control.

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere

with 5% CO₂.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours.

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based

solution) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically

570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value by plotting cell viability against compound concentration.

In Vitro COX-2 Inhibition Assay for Anti-inflammatory
Activity of 2-Himachelen-7-ol
This protocol is based on the Western blot analysis of COX-2 protein expression.[2]

Cell Culture and Treatment: Culture rat monocytes and treat them with various

concentrations of 2-himachelen-7-ol.

LPS Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS).
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Protein Extraction: Lyse the cells to extract total protein.

Protein Quantification: Determine the protein concentration of each sample.

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel

electrophoresis and transfer them to a membrane.

Immunoblotting: Probe the membrane with a primary antibody specific for COX-2, followed

by a secondary antibody conjugated to a detectable marker.

Detection and Analysis: Visualize the protein bands and quantify the band intensity to

determine the relative expression of COX-2 in treated versus untreated cells.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for derivatization and bioactivity screening.
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Anticancer Mechanism of Himachalol Anti-inflammatory Mechanism
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Caption: Postulated signaling pathways modulated by himachalene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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